molecular formula C12H17N7O B3727159 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-5-(diethylamino)phenol

2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-5-(diethylamino)phenol

Cat. No. B3727159
M. Wt: 275.31 g/mol
InChI Key: ZKIHTCZCKHEBBF-ZSOIEALJSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that consist of a five-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have been widely investigated for various applications, including as gas-generating systems .


Synthesis Analysis

Tetrazoles can be synthesized through several methods. One common method is the [2+3] cycloaddition between a nitrile and an azide . Another method involves treating cyanamide with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized .


Molecular Structure Analysis

The structure of tetrazoles has been determined several times by X-ray crystallography . The structures are very similar, consisting of a planar molecule, including the amino group .


Chemical Reactions Analysis

Tetrazoles are prone to decomposition to nitrogen gas (N2) due to their high nitrogen content . They also exhibit high positive heats of formation .


Physical And Chemical Properties Analysis

Tetrazoles are generally white solids that can be obtained both in anhydrous and hydrated forms . They have a high nitrogen content and are known for their thermal stability .

Mechanism of Action

In the context of biological activity, tetrazoles can form two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .

Safety and Hazards

Tetrazoles are known to be irritants and should be handled with care . They are also prone to decomposition, which can lead to the release of nitrogen gas .

properties

IUPAC Name

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O/c1-3-18(4-2)10-6-5-9(11(20)7-10)8-14-19-12(13)15-16-17-19/h5-8,20H,3-4H2,1-2H3,(H2,13,15,17)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIHTCZCKHEBBF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\N2C(=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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